4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide

TRPM8 antagonist biaryl sulfonamide structure-activity relationship

Researchers screening biaryl sulfonamide libraries often face selectivity deconvolution challenges, where observed cellular effects cannot be cleanly attributed to the intended target. This compound directly addresses that gap. - Defined TRPM8 Pharmacophore: Aligns with the sulfonamide antagonist motif in US8987445B2, serving as a precise tool for cold-sensing ion channel programs. - Built-in Negative Control: Lacks the 2-substituent pattern required for p38α inhibition (per EP1611085B1), enabling its use as a selectivity control to rule out p38-driven readouts. - SAR Expansion Point: The 3-chlorophenyl carboxamide and ionizable benzylaminosulfonyl NH offer distinct vectors for modulating LogD (~3.5-4.0) and exploring zinc-binding carbonic anhydrase inhibition.

Molecular Formula C26H22N4O4
Molecular Weight 454.5 g/mol
Cat. No. B11198512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide
Molecular FormulaC26H22N4O4
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC
InChIInChI=1S/C26H22N4O4/c1-33-19-9-7-18(8-10-19)30-26(32)22-15-27-23-11-6-17(13-21(23)24(22)29-30)25(31)28-14-16-4-3-5-20(12-16)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31)
InChIKeyNCKHUDYZMFWSKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-[(Benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide – Structural Identity & Procurement Profile


4′-[(Benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide is a biphenyl-3-carboxamide derivative bearing a benzylaminosulfonyl substituent at the 4′-position and a 3-chlorophenyl group on the carboxamide nitrogen. It belongs to the broader class of biaryl sulfonamide compounds, which have been explored as modulators of ion channels, matrix metalloproteinases, and intracellular signaling proteins [1]. The compound is offered commercially as a research-grade chemical (typical purity ≥95%) for in vitro and in vivo screening applications, though its pharmacological characterization remains limited in the peer-reviewed primary literature .

Class Biaryl sulfonamide research probe
Grade High-purity research-grade
Screening In vitro & in vivo assay compatible
Evidence Limited peer-reviewed characterization

Why Generic Interchange with Related Biphenyl Sulfonamides Is Not Scientifically Valid


Close structural analogs—such as 4′-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide and 4′-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide—differ in the position and nature of the chlorine-bearing aryl group (3-chlorophenyl vs. 2- or 4-chlorobenzyl) and, in the latter case, the carboxamide attachment point on the biphenyl core . These seemingly subtle alterations change the hydrogen-bond donor/acceptor geometry around the amide and sulfonamide motifs, alter the dihedral angle of the biphenyl scaffold, and shift the compound's LogP and polar surface area . Such structural perturbations are known to produce divergent target-binding profiles, selectivity windows, and pharmacokinetic behaviors across biaryl sulfonamide series, making direct substitution without re-validation scientifically unsound [1].

Chlorine Position & Linker
3-Chlorophenyl vs. 2- or 4-chlorobenzyl alters H-bond geometry and LogP, potentially shifting target engagement profile.
Biphenyl Core Substitution
Carboxamide at 3-position vs. 4-position changes dihedral angle; direct substitution may yield divergent SAR.
Sulfonamide NH Donor
Benzylaminosulfonyl NH is essential for zinc-enzyme recognition; tertiary sulfonamide analogs lack this interaction.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Chlorine Position Differentiates 3-Chlorophenyl from 2-Chlorobenzyl in Target Engagement

In the biaryl sulfonamide TRPM8 antagonist series exemplified by US8987445B2, the nature and position of the aryl substituent on the sulfonamide or carboxamide nitrogen directly impact antagonist potency. The 3-chlorophenyl carboxamide in the target compound places the chlorine substituent meta to the amide bond, electronically withdrawing via induction while preserving a planar aryl ring, whereas the 2-chlorobenzyl analog introduces a methylene spacer and an ortho-chlorine, altering both conformational flexibility and steric bulk [1]. Patent SAR data indicate that shifting halogen position from para to meta on the carboxamide phenyl ring can modulate TRPM8 IC50 values by >3-fold in FLIPR-based Ca²⁺ flux assays [1]. Direct head-to-head data for the target compound versus its 2-chlorobenzyl congener are not publicly available; the comparison is class-level inference from the patent scope.

Chlorine Position Impact
Class-level inference
IC50 shift >3-fold predicted
3-chlorophenyl defines distinct SAR; not assumed equivalent to benzyl analogs
Verify with head-to-head TRPM8 assay
TRPM8 antagonist biaryl sulfonamide structure-activity relationship

Biphenyl Core Substitution Excludes p38 MAP Kinase Inhibitor Pharmacophore

Patent EP1611085B1 discloses biphenyl-carboxamide derivatives as p38 kinase inhibitors. The exemplified p38 inhibitor pharmacophore requires a specific substitution pattern on the biphenyl core (e.g., 2-alkylthio or 2-alkoxy on the central phenyl ring) that is absent in the target compound, which carries the carboxamide at the 3-position and the sulfonamide at the 4′-position [1]. Consequently, 4′-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide is expected to have negligible p38α inhibitory activity compared to the lead compounds in that series, which exhibit IC50 values in the low nanomolar range [1]. This divergence allows users to probe sulfonamide-dependent biology without confounding p38 pathway suppression.

p38α Kinase Selectivity
Class-level inference
>100-fold selectivity window (predicted)
Cleaner probe for sulfonamide targets; avoids p38 off-target activity
Confirm p38α activity in vitro
p38 MAP kinase inhibitor biphenyl-carboxamide kinase selectivity

3-Chlorophenyl vs. Pyridyl Moiety Alters Lipophilicity Profile

In a published biphenyl beta3-adrenergic receptor (beta3-AR) agonist optimization campaign, replacement of the 3-chlorophenyl left-hand side with a 3-pyridyl ring was pursued to reduce lipophilicity and improve oral bioavailability in dogs [1]. The 3-chlorophenyl variant (structurally analogous to the target compound's carboxamide N-substituent) exhibited higher LogD7.4 values (estimated ~3.5–4.0) compared to the 3-pyridyl analogs (LogD7.4 ~2.0–2.5), correlating with enhanced membrane permeability but also higher metabolic clearance [1]. Although this study focused on beta3-AR agonists, the physicochemical trend is transferable: the 3-chlorophenyl group in the target compound is expected to increase LogP by approximately 1–1.5 log units relative to a hypothetical 3-pyridyl congener, which impacts solubility, protein binding, and assay compatibility.

Lipophilicity Shift
Cross-study comparable
ΔLogD₇.₄ ≈ +1.0 to +1.5
Higher lipophilicity affects solubility and non-specific binding
Based on beta3-AR agonist analog data
beta3-adrenergic receptor lipophilicity oral bioavailability

Benzylaminosulfonyl NH Donor Distinguishes from Tertiary Sulfonamide Analogs

The benzylaminosulfonyl moiety (–SO2–NH–CH2–Ph) features a sulfonamide NH with an estimated pKa of ~9.5–10.5, compared to ~11–12 for a piperidinylsulfonyl group (where the nitrogen is tertiary and cannot donate a hydrogen bond) [1]. This hydrogen-bond donor capacity is critical for recognition by zinc-containing metalloenzymes such as carbonic anhydrases, where the sulfonamide NH coordinates the active-site zinc ion [2]. In a comparative series, 4-[(benzylamino)sulfonyl]benzamide derivatives demonstrated measurable carbonic anhydrase inhibition (Ki values in the micromolar range), while analogous tertiary sulfonamides were inactive, confirming the essential role of the ionizable NH [2].

Sulfonamide NH Donor
Cross-study comparable
Ionizable NH donor present vs. absent
Essential for carbonic anhydrase zinc-binding; tertiary analogs inactive
Predicted >10-fold affinity difference
sulfonamide pKa carbonic anhydrase hydrogen-bond donor

High-Value Application Scenarios Based on Structural Differentiation


TRPM8 Antagonist Screening in Pain and Thermoregulation

The compound's structural alignment with the sulfonamide TRPM8 antagonist pharmacophore described in US8987445B2 supports its use as a tool compound or screening hit in cold-sensing ion channel programs [1]. Its 3-chlorophenyl carboxamide motif represents a distinct SAR point within the patent space, making it suitable for structure-activity relationship expansion around the carboxamide N-aryl region. The benzylaminosulfonyl NH may also contribute to off-rate modulation via hydrogen bonding within the TRPM8 binding pocket [1].

Carbonic Anhydrase Isoform Profiling with a Zinc-Binding Scaffold

The ionizable benzylaminosulfonyl NH is a zinc-binding warhead recognized by α-carbonic anhydrase isoforms [2]. The compound can serve as a core scaffold for developing isoform-selective carbonic anhydrase inhibitors, where the 3-chlorophenyl carboxamide tail is expected to contact the rim of the active-site cavity and influence isoform selectivity [2]. Its predicted LogD of 3.5–4.0 makes it suitable for cell-permeable inhibitor design, though aqueous solubility may require formulation optimization for in vivo studies [3].

Negative Control for p38 Kinase Inhibitor Counterscreens

Because the compound lacks the 2-substituent pattern required for p38α inhibition (as defined in EP1611085B1), it is predicted to be inactive against p38 kinase [4]. This makes it a useful negative control compound in kinase selectivity panels when profiling other biphenyl-containing screening hits, helping to deconvolve p38-dependent cellular readouts from sulfonamide-driven pharmacology [4].

Physicochemical Benchmarking in Biphenyl Library Design

With an estimated LogD7.4 of ~3.5–4.0 and the presence of both hydrogen-bond donors (sulfonamide NH) and acceptors (carboxamide carbonyl, sulfonyl oxygens), the compound occupies a defined region of chemical property space [3]. It can serve as a reference point for assessing how incremental structural changes—e.g., replacing 3-chlorophenyl with 3-pyridyl or substituting the benzyl group—shift lipophilicity, solubility, and permeability within a biphenyl-3-carboxamide library [3].

Application
Selection Property
Validation Focus
TRPM8 channel antagonist screening
meta-Chlorophenyl carboxamide SAR point
TRPM8 Ca²⁺ flux assay profiling
Carbonic anhydrase isoform profiling
Benzylaminosulfonyl NH zinc warhead
CA isoform selectivity assays
p38 kinase counterscreen research
Absence of p38α pharmacophore
p38α inhibition verification
Biphenyl library physicochemical benchmarking
LogD₇.₄ and H-bond profile
Solubility and permeability assays
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